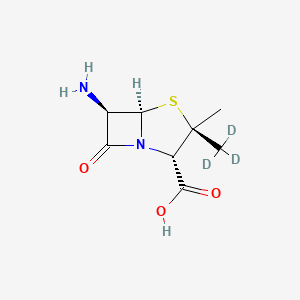
6-Aminopenicillanic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminopenicillanic acid-d3 is a deuterated form of 6-Aminopenicillanic acid, which is a penicillanic acid compound and the active nucleus common to all penicillins . This compound is crucial in the synthesis of β-lactam antibiotics, which are widely used to treat bacterial infections . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of penicillin derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Aminopenicillanic acid-d3 typically involves the deuteration of 6-Aminopenicillanic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions . The process may involve the use of deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles to the synthesis of 6-Aminopenicillanic acid. The primary source of 6-Aminopenicillanic acid is natural penicillin G, which undergoes hydrolysis to produce the compound . The deuteration process is then applied to obtain the deuterated form. Advanced preparation technologies are employed to optimize yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminopenicillanic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group at the 6-position can be substituted with various side chains to produce semisynthetic penicillins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various semisynthetic penicillins with different antibacterial and pharmacologic characteristics . These derivatives are designed to enhance the efficacy and spectrum of activity of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Aminopenicillanic acid-d3 has numerous scientific research applications:
Wirkmechanismus
. These enzymes are responsible for cross-linking the peptidoglycan multilayer during cell wall synthesis. By covalently binding to PBPs, the compound prevents the formation of the bacterial cell wall, leading to cell death . The structural and stereochemical resemblance to the D-Ala-D-Ala terminus of the peptidoglycan is crucial for this binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminocephalosporanic acid: Another β-lactam antibiotic precursor used in the synthesis of cephalosporins.
7-Aminodesacetoxycephalosporanic acid: A derivative used in the production of cephalosporin antibiotics.
Uniqueness
6-Aminopenicillanic acid-d3 is unique due to its deuterated nature, which makes it valuable in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies . Additionally, its role as the core structure in penicillin synthesis highlights its importance in the development of a wide range of antibiotics .
Eigenschaften
Molekularformel |
C8H12N2O3S |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(2S,3S,5R,6R)-6-amino-3-methyl-7-oxo-3-(trideuteriomethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,9H2,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1/i1D3/t3-,4+,6-,8- |
InChI-Schlüssel |
NGHVIOIJCVXTGV-JLXJGBRUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@]1([C@@H](N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
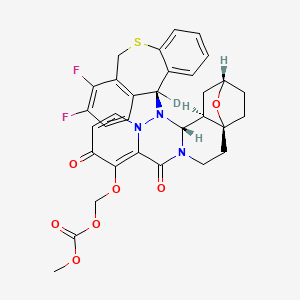
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
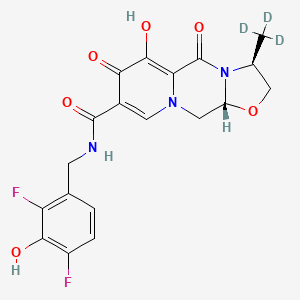

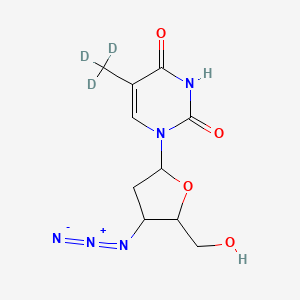
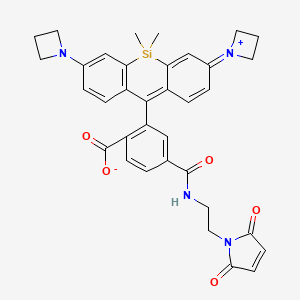

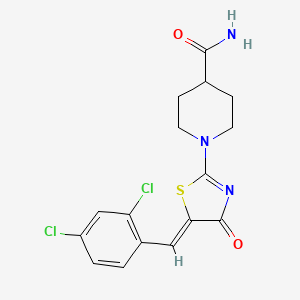
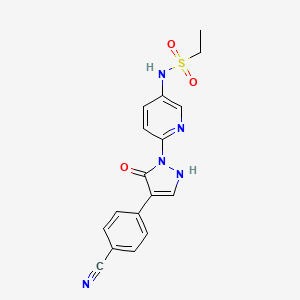
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)

![[Leu3]-Oxytocin](/img/structure/B12424048.png)
